(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Description
Properties
IUPAC Name |
(1S,5R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H/t4?,5-,6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSLCOFKNCANY-DKECMWHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CF)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-(fluoromethyl)-3-azabicyclo[310]hexane hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Stereochemistry: Stereochemical variations (e.g., 1R,5S vs. 1S,5R in ) significantly alter receptor binding. For example, the (1R,5S)-naphthyl analog in shows potent norepinephrine reuptake inhibition, suggesting stereospecific activity .
- Functional Groups : Carboxylic acid derivatives () are more water-soluble but may require prodrug strategies for CNS delivery, whereas ester-containing compounds () serve as synthetic intermediates .
Pharmacological and Pharmacokinetic Profiles
Neurotransmitter Reuptake Inhibition
The (1R,5S)-naphthyl analog () exhibits a unique triple reuptake inhibition profile:
- Potency Ratios : NE : DA : 5-HT = 1 : 0.17 : 0.07 .
- Sustained Release Formulation : A 25% w/w tablet showed 50% dissolution at 4 hours and 80% at 8 hours, reducing Cmax by 30–70% compared to immediate-release formulations .
In contrast, the target compound’s fluoromethyl group may modulate selectivity toward specific monoamine transporters, though direct data are lacking.
Enzymatic Activity
Compounds like methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride () are intermediates in synthesizing mutant IDH1 inhibitors, indicating the scaffold’s versatility in targeting metabolic enzymes .
Physicochemical Properties
Notes: The fluoromethyl group likely enhances lipophilicity compared to carboxylic acid analogs, favoring membrane permeability .
Biological Activity
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 145.58 g/mol. Its unique bicyclic structure is characterized by the presence of a fluoromethyl group that influences its chemical reactivity and biological interactions.
Opioid Receptor Interaction
Research has demonstrated that compounds within the azabicyclo[3.1.0]hexane class can act as ligands for μ-opioid receptors, which are critical in pain modulation and other physiological processes. A study focused on 3-azabicyclo[3.1.0]hexane derivatives indicated that modifications to the structure can lead to significant increases in binding affinity for these receptors, achieving picomolar levels of affinity for μ receptors while displaying selectivity over δ and κ subtypes .
Pharmacological Applications
The biological evaluation of related compounds has suggested potential applications in treating conditions like pruritus in dogs, showcasing the therapeutic versatility of this compound class . The presence of the fluoromethyl group may enhance the pharmacokinetic properties of these compounds, potentially leading to improved efficacy and reduced side effects.
The mechanism through which this compound exerts its effects is likely linked to its interaction with specific receptors involved in neurotransmission and pain pathways. Preliminary studies indicate that similar compounds can influence various biochemical pathways, suggesting a multifaceted mechanism of action .
Case Studies and Research Findings
Q & A
Q. What are the key challenges in synthesizing (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, and how can stereochemical purity be ensured?
Synthesis of bicyclic azabicyclo compounds often requires multistep routes with precise control over stereochemistry. For this compound, cyclization of precursors (e.g., amino-protected intermediates) under acidic or basic conditions is critical. Stereochemical control can be achieved via asymmetric catalysis or chiral auxiliaries. Post-synthesis, techniques like chiral HPLC or NMR (using chiral shift reagents) are recommended to verify enantiomeric excess .
Q. What analytical methods are most reliable for characterizing the structure and purity of this compound?
- NMR spectroscopy : H and C NMR can confirm the bicyclic framework and fluoromethyl group position.
- X-ray crystallography : Resolves absolute stereochemistry.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC with UV/RI detection : Assesses purity (>95% typical for research-grade material) .
Q. How does the fluoromethyl group affect solubility and stability in aqueous buffers?
Fluorination typically reduces polarity, decreasing water solubility compared to hydroxyl or carboxyl analogs. Stability studies (pH 3–9, 25–37°C) using UV-Vis or LC-MS can identify degradation products. Buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤1%) are recommended for biological assays .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing racemization during fluoromethyl group introduction?
- Radical fluoromethylation : Use of fluoromethyl iodide (ICHF) with AIBN initiators under inert atmospheres.
- Electrophilic substitution : Fluoromethyl triflate in the presence of non-nucleophilic bases (e.g., DIPEA).
- Low-temperature conditions (−20°C to 0°C) reduce side reactions. Reaction progress should be monitored via TLC or inline IR .
Q. How does this compound interact with neurological targets (e.g., monoamine transporters), and what in vitro models validate its selectivity?
Pharmacodynamic studies using radioligand binding assays (e.g., H-dopamine uptake inhibition in HEK293 cells expressing human dopamine transporters) can quantify affinity (K). Selectivity is assessed via parallel assays for serotonin/norepinephrine transporters. Molecular docking simulations (using cryo-EM structures) may explain fluoromethyl-induced steric effects on binding .
Q. What are the metabolic pathways of this compound in hepatic microsomes, and how does fluorination influence CYP450 interactions?
Incubate with human liver microsomes (HLMs) and NADPH cofactors. LC-MS/MS identifies phase I metabolites (oxidation, defluorination). Fluorine’s electronegativity slows CYP3A4-mediated oxidation, increasing plasma half-life. Comparative studies with non-fluorinated analogs highlight metabolic stability improvements .
Q. How can computational modeling predict off-target effects or toxicity risks?
- QSAR models : Train on datasets of azabicyclo compounds with known ADMET profiles.
- Molecular dynamics simulations : Analyze interactions with hERG channels to assess cardiac toxicity.
- In silico toxicity platforms (e.g., Derek Nexus): Predict mutagenicity or hepatotoxicity based on structural alerts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
